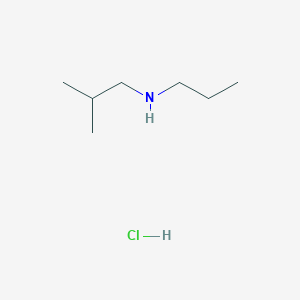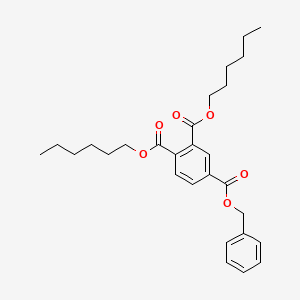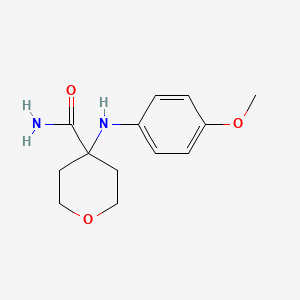
2-Methyl-N-propyl-1-propanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isobutyl-N-propylamine Hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of propylamine, where the hydrogen atoms are substituted with isobutyl and propyl groups. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Isobutyl-N-propylamine Hydrochloride can be synthesized through a reductive amination process. This involves the reaction of isobutylamine with propylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
On an industrial scale, the production of N-Isobutyl-N-propylamine Hydrochloride involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as nickel or palladium on carbon are commonly used to facilitate the hydrogenation process. The reaction is conducted under high pressure and temperature to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Isobutyl-N-propylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
N-Isobutyl-N-propylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of N-Isobutyl-N-propylamine Hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the nitrogen atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Isobutyl-N-isopropylamine Hydrochloride
- N-Methyl-N-propylamine Hydrochloride
- N-Ethyl-N-propylamine Hydrochloride
Uniqueness
N-Isobutyl-N-propylamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C7H18ClN |
|---|---|
Poids moléculaire |
151.68 g/mol |
Nom IUPAC |
2-methyl-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-4-5-8-6-7(2)3;/h7-8H,4-6H2,1-3H3;1H |
Clé InChI |
IHFYRWBRFYFOPX-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)





![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)
